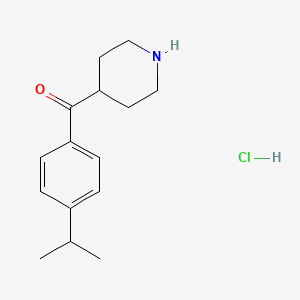
Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride, also known as U-47700, is a synthetic opioid that was first developed by a team of researchers at Upjohn in the 1970s. It is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular formula of this compound is C15H22ClNO. The SMILES string representation is OCC1=CC=C (C2CCNCC2)C=C1.Cl .Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, which are used in the synthesis of a wide range of pharmaceuticals .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 267.8. It has a quality level of 100 and an assay of ≥95% . The storage temperature is 2-8°C .Scientific Research Applications
Pharmacological Activities and Therapeutic Potentials
Research has identified compounds with similar structural frameworks to Piperidin-4-yl-(4-propan-2-ylphenyl)methanone hydrochloride, demonstrating a wide range of pharmacological activities. These activities include antipsychotic effects, neuroprotective properties, and potential therapeutic applications in treating mood and psychotic disorders. For instance, Lurasidone, a compound with a pharmacodynamic profile involving dopamine and serotonin receptors, has shown efficacy and safety in treating psychotic and mood disorders, suggesting a potential area of application for related compounds (Pompili et al., 2018).
Another related compound, Donepezil, known for its role in Alzheimer's treatment, highlights the therapeutic potential of Piperidin-4-yl derivatives in enhancing cognitive functions and treating neurodegenerative diseases (Román & Rogers, 2004).
Role in Chemical Synthesis and Drug Development
Compounds related to Piperidin-4-yl-(4-propan-2-ylphenyl)methanone hydrochloride have been explored for their role in chemical synthesis and drug development. The synthesis and evaluation of ligands for D2-like receptors, incorporating arylcycloalkylamines structures, reveal the importance of arylalkyl substituents in improving the potency and selectivity of binding affinities at these receptors. This suggests a significant potential for Piperidin-4-yl derivatives in developing antipsychotic agents with optimized pharmacological profiles (Sikazwe et al., 2009).
Contribution to Understanding Biological Mechanisms
The study of Piperidin-4-yl-(4-propan-2-ylphenyl)methanone hydrochloride and related compounds contributes to a deeper understanding of biological mechanisms, particularly in the context of neurotransmission and receptor interaction. For example, research into the neurobiology of compounds with similar structural characteristics offers insights into their unique spectrum of pharmacological activity, which can guide the development of new therapeutic strategies for various psychiatric and neurological conditions (Domino, 1964).
Safety and Hazards
The compound is classified as a Combustible, corrosive hazardous material . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidines and their derivatives are expected to continue playing a significant role in the pharmaceutical industry due to their presence in more than twenty classes of pharmaceuticals .
Mechanism of Action
Target of Action
Piperidin-4-yl-(4-propan-2-ylphenyl)methanone hydrochloride is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to have a wide range of pharmacological applications .
Properties
IUPAC Name |
piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-11(2)12-3-5-13(6-4-12)15(17)14-7-9-16-10-8-14;/h3-6,11,14,16H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKCTNFUTSJCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42060-82-2 |
Source


|
| Record name | 4-[4-(propan-2-yl)benzoyl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2513374.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2513376.png)
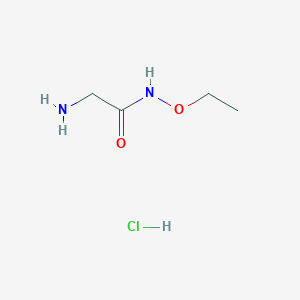

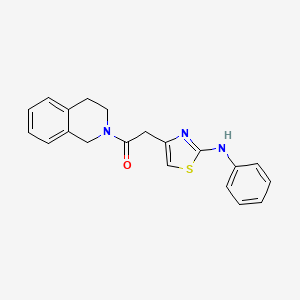
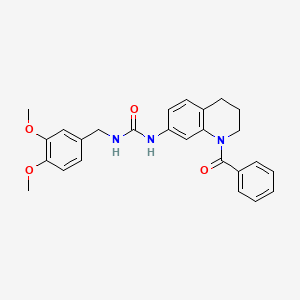

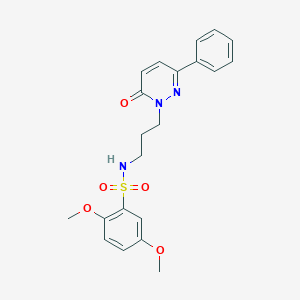
![N-(4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2513388.png)

